molecular formula C15H11N3O B155523 4,6-Diphenyl-1,3,5-triazin-2-ol CAS No. 1917-44-8

4,6-Diphenyl-1,3,5-triazin-2-ol

Cat. No.: B155523
CAS No.: 1917-44-8
M. Wt: 249.27 g/mol
InChI Key: KODLDJGSBFMSDG-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1,3,5-triazin-2-ol is a chemical compound with the molecular formula C15H11N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its triazine ring structure, which is substituted with two phenyl groups and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol typically involves the reaction of cyanuric chloride with aniline derivatives. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium hydroxide.

    Step 2: The intermediate product is then subjected to further substitution reactions with phenyl groups to form the final compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-1,3,5-triazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

4,6-Diphenyl-1,3,5-triazin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine
  • 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine
  • 2-[4-(Hexyloxy)-2-hydroxyphenyl]-4,6-diphenyl-1,3,5-triazine

Uniqueness

4,6-Diphenyl-1,3,5-triazin-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4,6-diphenyl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLDJGSBFMSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274563
Record name 4,6-Diphenyl-1,3,5-triazin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1917-44-8
Record name 4,6-Diphenyl-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1917-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2(1H)-one, 4,6-diphenyl-
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Record name 1917-44-8
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Record name 4,6-Diphenyl-1,3,5-triazin-2-ol
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Record name 4,6-diphenyl-1,3,5-triazin-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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